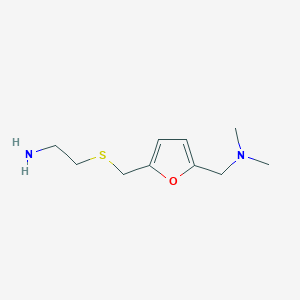

2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan

Description

2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan (CAS: 66356-53-4) is a furan derivative characterized by two distinct substituents: a (2-aminoethylthio)methyl group at the 2-position and a (N,N-dimethylamino)methyl group at the 5-position of the furan ring. Its molecular formula is C10H18N2OS, with a molecular weight of 214.33 g/mol . This compound is notably recognized as Ranitidine BP Impurity B and USP Ranitidine Related Compound A, indicating its role as a synthetic intermediate or degradation product in pharmaceutical contexts . It has been utilized as a precursor in the synthesis of JWS-USC-75-IX, a nitropyridazine derivative studied for cognitive enhancement .

Properties

IUPAC Name |

2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCGQJHMUYGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216580 | |

| Record name | 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66356-53-4 | |

| Record name | 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66356-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066356534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8W8I89W43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of Substituents: The aminoethylthiomethyl and dimethylaminomethyl groups are introduced through nucleophilic substitution reactions. For example, the aminoethylthiomethyl group can be introduced by reacting the furan ring with 2-chloroethylamine in the presence of a base.

Final Product Isolation: The final product is purified through techniques such as recrystallization or chromatography to obtain pure 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aminoethylthiomethyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thio groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug design and development.

Anticancer Activity

Research has indicated that derivatives of furan can exhibit anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Neuroprotective Effects

The dimethylamino group in the structure may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective agents. Preliminary studies suggest that such compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Study: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various furan derivatives and tested their cytotoxicity against several cancer cell lines. The results indicated that compounds with aminoalkyl substituents exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action .

Material Science

The unique properties of this compound allow for potential applications in material science.

Polymer Synthesis

The furan moiety can participate in Diels-Alder reactions, making it useful for synthesizing novel polymers. These polymers can be tailored for specific applications such as drug delivery systems or biodegradable materials.

Case Study: Polymer Development

A recent study explored the use of furan-based monomers in creating biodegradable polymers. The findings showed that incorporating 2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan into polymer chains improved mechanical properties and biodegradability compared to traditional materials .

Biochemistry

In biochemistry, the compound's ability to interact with biological molecules opens avenues for various applications.

Enzyme Inhibition

The structural features suggest potential as enzyme inhibitors. Studies have indicated that compounds with similar functionalities can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study: Enzyme Activity Modulation

Research published in Biochemical Pharmacology examined the inhibitory effects of furan derivatives on specific enzymes related to cancer metabolism. The study found that certain modifications increased binding affinity, suggesting potential for drug development targeting metabolic pathways .

Data Table: Summary of Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Anticancer activity; neuroprotective effects | |

| Material Science | Improved mechanical properties in biodegradable polymers | |

| Biochemistry | Enzyme inhibition related to metabolic pathways |

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran involves its interaction with molecular targets such as enzymes or receptors. The amino and thio groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The furan ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The 2- and 5-positions of the furan ring are critical for modulating biological activity. Below is a comparative analysis of substituents and their implications:

Table 1: Substituent Comparison of Furan Derivatives

Key Observations :

- Thioether vs. Thioamide : The target compound’s thioether group (C-S-C) at the 2-position contrasts with thioamide (C-S-N) derivatives (e.g., ), which may alter hydrogen-bonding capacity and redox stability .

- Tertiary Amine vs. Nitro Groups: The dimethylamino group at the 5-position enhances basicity and membrane permeability compared to electron-withdrawing nitro groups in naphthofuran derivatives (), which are associated with antibacterial activity .

- Hydrophobic Interactions: Derivatives with 5-methyl-furyl substituents () exhibit improved receptor binding due to hydrophobic interactions, suggesting the dimethylamino group in the target compound may similarly enhance binding in biological systems .

Physicochemical and Commercial Considerations

Physicochemical Properties

- Solubility : The tertiary amine and thioether groups likely confer moderate water solubility, contrasting with highly lipophilic trifluoromethylated furans () .

- Stability : Commercial discontinuation () may reflect instability or challenges in large-scale synthesis, unlike stable naphthofuran derivatives .

Commercial and Regulatory Status

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan?

- Methodological Answer : Utilize a combination of FT-IR, FT-Raman, and NMR spectroscopy to identify functional groups and confirm the presence of thioether and dimethylamino moieties. UV-VIS spectroscopy can assess electronic transitions, while gas chromatography-mass spectrometry (GC-MS) is optimal for detecting volatile derivatives. For example, GC-MS with polar columns (e.g., HP-Innowax) provides retention indices (RI) for distinguishing structural analogs .

Q. How can researchers validate the purity of this compound during synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection or GC-MS using polar and non-polar columns to resolve impurities. Retention indices (RI) from NIST WebBook data (polar: RI 1037; non-polar: RI 1031) serve as benchmarks for purity assessment. Cross-reference with spectral libraries (e.g., NIST Mass Spectrometry Database) to confirm identity .

Q. What synthetic routes are documented for furan derivatives with aminoethylthio and dimethylamino substituents?

- Methodological Answer : Base synthesis on palladium-catalyzed reductive cyclization or intramolecular cyclization of nitroarenes, as demonstrated for structurally similar compounds. Optimize reaction conditions (e.g., pH, temperature) to enhance yield, guided by glycine/glucose model systems in Maillard reaction studies .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties. Compare computed IR/Raman spectra with experimental data to validate conformers. For example, DFT-derived barriers to internal rotation in 2-acetylfuran analogs explain steric effects in substituted furans .

Q. What strategies resolve contradictions in retention index (RI) data across different chromatographic conditions?

- Methodological Answer : Normalize RI values using reference standards (e.g., n-alkanes) and validate against NIST WebBook’s polar/non-polar column databases. Adjust temperature gradients (e.g., 40°C to 240°C at 3°C/min) to replicate retention behavior. Discrepancies may arise from column phase thickness or carrier gas flow rates, requiring systematic recalibration .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer : Screen for antimicrobial or anticancer activity using assays like MIC (Minimum Inhibitory Concentration) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Compare results with structurally related furans, such as 2-imino-2,5-dihydrofurans, which exhibit N-substitution-dependent bioactivity. Use NMR-based metabolomics to track cellular uptake .

Q. What mechanistic insights explain the stability of the thioether linkage under varying pH conditions?

- Methodological Answer : Conduct kinetic studies under controlled pH (3–10) and monitor degradation via LC-MS. Thioethers are typically stable in neutral conditions but hydrolyze in acidic/basic environments. Compare with analogs like 2-methyl-5-(methylthio)furan, where sulfur-oxygen interactions mitigate instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.